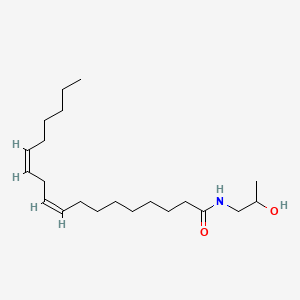

Linoleic isopropanolamide

説明

特性

CAS番号 |

64012-03-9 |

|---|---|

分子式 |

C21H39NO2 |

分子量 |

337.5 g/mol |

IUPAC名 |

(9Z,12Z)-N-(2-hydroxypropyl)octadeca-9,12-dienamide |

InChI |

InChI=1S/C21H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h7-8,10-11,20,23H,3-6,9,12-19H2,1-2H3,(H,22,24)/b8-7-,11-10- |

InChIキー |

QWQYZEAVCOQEQB-NQLNTKRDSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(C)O |

正規SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC(C)O |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for Linoleic Isopropanolamide

Strategies for Amidation of Linoleic Acid and its Derivatives

The core of synthesizing linoleic isopropanolamide lies in the formation of a stable amide bond between the carboxyl group of linoleic acid (or its activated form) and the amino group of isopropanolamine. Various strategies have been developed for the amidation of fatty acids, which can be broadly categorized into chemical and enzymatic methods.

Esterification-Amidation Cascade Reactions in Controlled Environments

A common and efficient method for the synthesis of fatty acid alkanolamides is the direct amidation of fatty acid esters with amino alcohols. This process can be considered a cascade reaction where an initial transesterification may occur, followed by an intramolecular rearrangement to form the more stable amide bond.

In a typical procedure, a fatty acid ester, such as methyl linoleate, is reacted with an amino alcohol like isopropanolamine. This reaction is often catalyzed by a base. For the analogous synthesis of linoleoyl ethanolamide, sodium methoxide has been used as an effective catalyst, leading to high yields in a short reaction time at moderate temperatures google.com. The reaction between methyl linoleate and ethanolamine (B43304) proceeded efficiently at 30°C for one hour, yielding over 97% of the corresponding amide google.com. It is plausible that similar conditions could be adapted for the synthesis of this compound.

The general mechanism for base-catalyzed amidation of esters with amino alcohols involves the deprotonation of the amino alcohol, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. This is followed by the elimination of the alcohol group from the ester to form the final amide product.

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Compound Synthesized |

| Methyl Linoleate | Ethanolamine | Sodium Methoxide | 30 | 1 | 97.2 | Linoleoyl Ethanolamide |

| Fatty Acid Methyl Ester | Diethanolamine | Sodium Methoxide | 70-80 | - | - | Fatty Acid Diethanolamide |

This table presents data for the synthesis of analogous fatty acid alkanolamides due to a lack of specific data for this compound.

Enzymatic Synthesis Approaches Utilizing Lipases or Amidases

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of fatty acid amides. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most commonly used enzymes for this purpose due to their ability to catalyze amidation reactions in non-aqueous environments. These reactions can utilize either free fatty acids or their esters as acyl donors.

The lipase-catalyzed amidation of a fatty acid with an amino alcohol proceeds under mild reaction conditions, which helps to preserve the integrity of unsaturated fatty acids like linoleic acid. Immobilized lipases are often preferred as they can be easily recovered and reused, making the process more cost-effective. For instance, immobilized Candida antarctica lipase B (Novozym 435) has been effectively used for the synthesis of various fatty alkanolamides nih.gov.

In a study on the synthesis of fatty alkanolamides, the reaction between fatty acids and monoethanolamine was carried out in hexane (B92381) at 37°C using immobilized lipase, with maximum yields achieved within 96 hours ukm.my. The choice of solvent and the molar ratio of the substrates are critical parameters that influence the reaction equilibrium and yield nih.gov. While specific studies on the enzymatic synthesis of this compound are limited, the general principles derived from the synthesis of other fatty alkanolamides are applicable.

| Fatty Acid | Amine | Enzyme | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |

| Oleic Acid | Diethanolamine | Immobilized Lipase | n-Hexane | 60-65 | 48 | 78.01 |

| Lauric Acid | Monoethanolamine | Novozym 435 | Solvent-free | 90 | - | 95 (with water removal) |

| Oleic Acid | Monoethanolamine | Immobilized Lipase | Hexane | 37 | 96 | ~50 |

This table presents data for the enzymatic synthesis of analogous fatty acid alkanolamides.

Stereoselective Synthesis of Isopropanolamide Derivatives

Isopropanolamine is a chiral molecule, existing as (R)- and (S)-enantiomers. The synthesis of this compound from racemic isopropanolamine will result in a mixture of diastereomers. Achieving stereoselectivity in the synthesis of N-acyl isopropanolamides would require either the use of enantiomerically pure isopropanolamine or a stereoselective catalyst.

While the literature on the stereoselective synthesis of this compound is not extensive, advances in catalysis offer potential pathways. For instance, enzyme-catalyzed reactions are known for their high stereoselectivity. Lipases can exhibit enantioselectivity towards chiral amines, which could potentially be exploited for the kinetic resolution of racemic isopropanolamine during the amidation reaction.

Furthermore, developments in asymmetric catalysis with metal complexes or organocatalysts for amide bond formation could provide a route to stereochemically pure this compound derivatives. However, specific applications of these methods to the synthesis of fatty acid isopropanolamides have yet to be widely reported.

Precursor Derivatization and Substrate Specificity in Synthetic Pathways

The choice of starting materials, specifically whether to use linoleic acid directly or one of its derivatives, significantly impacts the reaction conditions and outcomes.

Optimization of Reaction Conditions for Yield and Purity in Research Settings

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.

For chemical synthesis, higher temperatures can increase the reaction rate but may also lead to side reactions, such as the dehydration of the amide to a nitrile, particularly with longer reaction times. Therefore, finding a balance between reaction rate and selectivity is important. The use of an appropriate catalyst can allow for lower reaction temperatures and shorter reaction times.

In enzymatic synthesis, the optimization of parameters such as temperature, water activity, and substrate concentration is critical for enzyme stability and activity. For example, in the lipase-catalyzed synthesis of oleoyl-diethanolamide, a statistical model predicted a maximum conversion of 78.01% under optimized conditions of enzyme amount, substrate molar ratio, and temperature ukm.my.

| Parameter | Optimized Range/Value | Outcome | Analogous Compound |

| Temperature | 60-65°C | Maximum conversion | Oleoyl-diethanolamide |

| Enzyme Amount | 5-9% (wt/wt of oleic acid) | Maximum conversion | Oleoyl-diethanolamide |

| Substrate Molar Ratio (Amine:Acid) | 1:1 to 3:1 | Maximum conversion | Oleoyl-diethanolamide |

| Reaction Time | 18.5 minutes (microwave) | 98.89% conversion | Palm Fatty Acid Alkanolamide |

This table presents optimized reaction conditions for the synthesis of analogous fatty acid alkanolamides.

Development of Novel Catalytic Systems for Amide Bond Formation

The development of new and efficient catalytic systems for amide bond formation is an active area of research with direct relevance to the synthesis of this compound. Traditional methods for amidation often require harsh conditions or the use of stoichiometric activating agents, which generate significant waste.

Modern catalytic systems aim to facilitate the direct amidation of carboxylic acids and amines under milder conditions. Lewis acid catalysts, for example, have been employed to increase the rate of reaction between fatty acids and nitrogen sources. In one study, tetra-n-butyl titanate was used as a Lewis acid catalyst for the production of fatty amides nih.gov.

Organocatalysts are also emerging as a powerful tool for amide bond formation. These metal-free catalysts can promote the amidation of esters with amino alcohols under basic conditions nih.gov. The proposed mechanism involves an initial transesterification followed by an intramolecular rearrangement nih.gov.

The application of these novel catalytic systems to the specific synthesis of this compound could lead to more efficient, selective, and environmentally friendly production methods. Further research is needed to explore the substrate scope and optimize the performance of these catalysts for the amidation of unsaturated fatty acids with sterically hindered amino alcohols like isopropanolamine.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. These principles are applied to various aspects of the synthesis, from the choice of starting materials to the reaction conditions and the final product's lifecycle. The goal is to develop synthetic routes that are not only efficient but also environmentally benign.

One of the core tenets of green chemistry is the use of renewable feedstocks. In the context of this compound synthesis, linoleic acid is sourced from vegetable oils, a renewable and biodegradable resource. Similarly, isopropanolamine can be derived from bio-based sources, further enhancing the green credentials of the synthesis.

A significant focus in the green synthesis of this compound is the replacement of traditional chemical catalysts with biocatalysts, such as enzymes. Lipases, for instance, are widely employed for the amidation of fatty acids. biorxiv.org These enzymatic reactions are typically conducted under mild conditions, including lower temperatures and pressures, which reduces energy consumption. Furthermore, enzymatic reactions are highly selective, minimizing the formation of byproducts and simplifying purification processes. The use of immobilized enzymes allows for their easy separation from the reaction mixture and reuse, which is both economically and environmentally advantageous. biorxiv.org

The principles of atom economy and waste minimization are also central to the green synthesis of this compound. Enzymatic direct amidation of linoleic acid with isopropanolamine is an example of a highly atom-economical reaction, as it ideally produces only water as a byproduct. This contrasts with traditional chemical methods that may involve the use of activating agents, leading to the generation of stoichiometric amounts of waste.

To quantitatively assess the "greenness" of a synthetic route, various metrics are employed. These include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). mdpi.comresearchgate.net These metrics help in comparing different synthetic strategies and identifying areas for improvement in terms of sustainability.

The application of green chemistry principles to the synthesis of this compound is an ongoing area of research. The development of more robust and efficient biocatalysts, the exploration of novel green reaction media, and the optimization of reaction conditions are key areas of focus. By integrating these principles, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes for valuable compounds like this compound.

Detailed Research Findings in Green Synthesis

Recent research in the enzymatic synthesis of fatty acid amides, which is analogous to the synthesis of this compound, has highlighted several key findings that align with green chemistry principles. Studies have demonstrated the high efficiency and selectivity of lipases, such as Candida antarctica lipase B (CALB), in catalyzing the amidation of fatty acids and their esters. nih.govresearchgate.net

For instance, research on the lipase-catalyzed amidation of various fatty acids with amino alcohols has shown that reaction conditions can be optimized to achieve high yields and selectivity. Factors such as temperature, substrate molar ratio, enzyme loading, and solvent choice have been systematically investigated to maximize the efficiency of the process. nih.gov It has been observed that in many cases, solvent-free conditions can be employed, which significantly improves the greenness of the synthesis. nih.gov

Furthermore, the development of chemoenzymatic pathways offers a powerful strategy for the synthesis of complex molecules like this compound. These pathways combine the advantages of both chemical and enzymatic steps to create more efficient and sustainable synthetic routes. For example, an enzymatic step can be used to selectively introduce a functional group under mild conditions, which would be challenging to achieve with traditional chemical methods.

The table below summarizes representative findings from research on the enzymatic synthesis of fatty acid amides, providing insights into the conditions that could be applied to the green synthesis of this compound.

Table 1: Research Findings on Enzymatic Fatty Acid Amide Synthesis

| Acyl Donor | Amine | Biocatalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Methyl Arachidonate | Cyclopropylamine | Immobilized Candida antarctica lipase | Hexane | 45 | 3 | >95 | researchgate.net |

| Methyl Arachidonate | Ethanolamine | Immobilized Candida antarctica lipase | Hexane:Diisopropyl ether (1:1) | 45 | 3 | >95 | researchgate.net |

| Capric Acid | Phenylglycinol | Novozym 435 | Solvent-free | 60 | 19 | 89.41 | nih.gov |

| Olive Oil Fatty Acid Methyl Esters | Ethylene Diamine | Immobilized Candida rugosa lipase | Acetone | Optimized | 24 | >95 | biorxiv.org |

These findings underscore the potential of enzymatic and chemoenzymatic approaches to develop sustainable and efficient methods for the synthesis of this compound, in line with the principles of green chemistry.

Biochemical Metabolism and Enzymatic Interactions of Linoleic Isopropanolamide

Investigation of Metabolic Pathways in Cellular and In Vitro Systems

The metabolic processing of Linoleic Isopropanolamide in biological systems is expected to follow pathways analogous to other N-acyl amides, primarily involving catabolic hydrolysis and potential secondary modifications.

The central metabolic pathway for fatty acid amides is the hydrolytic cleavage of the stable amide bond. nih.govisotope.com This reaction is catalyzed by a class of enzymes known as amidohydrolases or amidases. The process involves the addition of a water molecule across the amide linkage, resulting in the liberation of the constituent carboxylic acid and amine.

In the case of this compound, this enzymatic hydrolysis would yield linoleic acid and isopropanolamine. This catabolic step effectively terminates the biological activity of the parent molecule. The primary enzyme responsible for the degradation of a wide range of fatty acid amides in mammals is Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase that plays a crucial role in regulating the levels of these endogenous signaling lipids. nih.govucl.ac.be The hydrolytic action of FAAH and similar enzymes is considered the principal mechanism for the inactivation of fatty acid amides. nih.gov

Following the initial hydrolytic cleavage, the resulting products, linoleic acid and isopropanolamine, enter their respective metabolic pools. Linoleic acid, as a polyunsaturated fatty acid, can undergo several further modifications. It can be esterified into complex lipids like triglycerides and phospholipids (B1166683) for energy storage or incorporation into cellular membranes. wikipedia.org Alternatively, it can be a substrate for enzymatic oxidation by cyclooxygenases (COX) or lipoxygenases (LOX) to produce a variety of signaling molecules, such as prostaglandins (B1171923) and leukotrienes, although this is more characteristic of arachidonic acid metabolism.

The intact this compound molecule itself could potentially be a substrate for other enzymes that modify the fatty acyl chain, such as cytochrome P450 monooxygenases, which can introduce hydroxyl or epoxide functionalities. However, the primary and most rapid metabolic step is expected to be amide bond hydrolysis. Conjugation reactions, such as the formation of amide linkages with peptides or ester linkages, are also a possibility for the linoleic acid moiety once it is cleaved from the isopropanolamine. creative-peptides.comgoogle.comnih.gov

Specific isotopic tracing studies for this compound are not readily found in published research. However, the methodology for such investigations is well-established for fatty acid metabolism. nih.govsemanticscholar.org To trace the metabolic fate of this compound, stable isotope-labeled versions of the molecule could be synthesized. For example, using linoleic acid uniformly labeled with Carbon-13 (¹³C-Linoleic acid) to synthesize ¹³C-Linoleic Isopropanolamide would allow researchers to track the distribution of the fatty acid portion of the molecule into various cellular lipid pools using mass spectrometry. nih.govnih.gov

Such studies would involve introducing the labeled compound into cell cultures or in vitro systems and analyzing cell extracts at different time points. The appearance of labeled linoleic acid and its subsequent incorporation into other lipids would confirm the hydrolytic pathway and provide rates of turnover. Similarly, labeling the isopropanolamine moiety could elucidate its metabolic fate following cleavage. These techniques are powerful tools for determining the relative contributions of synthesis and uptake, and for measuring absolute metabolic fluxes. nih.gov

Enzymatic Catalysis and Substrate Specificity in Amide Metabolism

The enzymatic machinery responsible for the breakdown of fatty acid amides is crucial for controlling the level and duration of their signaling functions.

The primary enzyme class responsible for the hydrolysis of fatty acid amides are the amidases (acylamide amidohydrolase). isotope.com Within this class, Fatty Acid Amide Hydrolase (FAAH) is the most well-characterized enzyme involved in the degradation of N-acylethanolamines (NAEs) and other fatty acid amides. nih.govnih.gov FAAH is a membrane-associated enzyme that functions as a serine hydrolase. ucl.ac.be Given its broad substrate specificity for fatty acid amides, it is the most likely candidate for the hydrolysis of this compound.

Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also hydrolyzes NAEs, but it exhibits an acidic pH optimum and is typically localized in lysosomes. ucl.ac.be While FAAH and NAAA are the two main enzymes known to hydrolyze NAEs, FAAH is considered to play the central role in their degradation in most tissues. ucl.ac.be It is plausible that both enzymes could exhibit activity towards this compound, although their relative contributions would likely depend on the specific tissue and subcellular environment. Studies have also identified other enzymes with N-acyl amino acid hydrolase activity, indicating a cooperative enzymatic control over this class of lipids. elifesciences.org

Detailed kinetic and mechanistic studies on the interaction between FAAH and this compound are not available. However, extensive research on FAAH with other substrates, such as anandamide (B1667382) (N-arachidonoylethanolamine), provides a framework for understanding this interaction. FAAH catalysis follows Michaelis-Menten kinetics, and kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat) have been determined for various substrates. nih.gov

Kinetic analyses of rat FAAH (rFAAH) and human FAAH (hFAAH) have shown that the enzyme can exhibit allosteric behavior with homotropic substrate cooperativity, as indicated by Hill coefficients greater than 1. nih.gov The catalytic efficiency (k_cat/Kₘ) of FAAH varies depending on the structure of the fatty acid amide substrate, with factors like the length and degree of unsaturation of the acyl chain influencing binding and turnover. researchgate.net For instance, arachidonamide (B1662688) (the primary amide of arachidonic acid) has been shown to be a better substrate for FAAH than anandamide or oleamide. nih.gov Determining the specific kinetic parameters for this compound would require dedicated enzymatic assays with the purified enzyme and substrate.

Table 1: Representative Kinetic Parameters of Rat FAAH with Various N-Acylethanolamine Substrates This table presents data for N-acylethanolamines to illustrate the typical kinetic properties of FAAH. Specific data for this compound is not available.

| Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |

| N-Arachidonoylethanolamine (Anandamide) | 15 ± 2 | 1500 ± 100 | 100 |

| N-Oleoylethanolamine | 20 ± 3 | 1200 ± 90 | 60 |

| N-Palmitoylethanolamine | 25 ± 4 | 1000 ± 80 | 40 |

| N-Lauroylethanolamine | 30 ± 5 | 800 ± 70 | 27 |

Role of Cytochrome P450 Enzymes in this compound Biotransformation

The Cytochrome P450 (CYP450) superfamily of enzymes is fundamental to the metabolism of a vast array of endogenous and exogenous compounds, including lipids. mdpi.com These enzymes play a significant role in the biotransformation of polyunsaturated fatty acids like linoleic acid, the parent acyl component of this compound. nih.gov The metabolism of linoleic acid by CYP450 enzymes primarily involves two types of reactions: epoxidation, which forms epoxyoctadecenoic acids (EpOMEs), and hydroxylation, which produces hydroxyoctadecadienoic acids (HODEs). nih.gov

Given this precedent, it is highly probable that the linoleoyl chain of the intact this compound molecule is a substrate for CYP450-mediated oxidation. This biotransformation would result in the formation of novel oxidized metabolites, such as epoxidized and hydroxylated derivatives of this compound. Furthermore, CYP450 enzymes are known to metabolize N-alkyl amides, in some cases forming stable carbinol-amide intermediates, indicating that the amide portion of the molecule could also be a target for enzymatic modification. core.ac.uk The specific isoforms of CYP450 involved would likely parallel those that metabolize linoleic acid itself.

Table 1: Potential Cytochrome P450-Mediated Biotransformations of the Linoleoyl Moiety This table outlines the known metabolism of linoleic acid by CYP450 enzymes, which serves as a predictive model for the potential metabolism of this compound.

| Enzyme Family | Reaction Type | Metabolites of Linoleic Acid | Potential Metabolites of this compound |

| CYP Epoxygenases | Epoxidation | 9,10-EpOME, 12,13-EpOME | 9,10-Epoxy-Linoleic Isopropanolamide, 12,13-Epoxy-Linoleic Isopropanolamide |

| CYP Hydroxylases | Hydroxylation | Various HODEs | Various Hydroxy-Linoleic Isopropanolamides |

Interaction with Lipid-Modifying Enzymes and Pathways

Beyond direct oxidation by CYP450, the metabolic fate of this compound is intricately linked to the broader network of lipid-modifying enzymes. The primary routes of interaction involve either the modification of the parent linoleoyl chain after hydrolysis or the direct action of enzymes on the intact amide molecule.

Desaturase and Elongase Activities on Parent Linoleoyl Moieties

The metabolism of polyunsaturated fatty acids is heavily dependent on a series of desaturase (FADS) and elongase (ELOVL) enzymes that modify the length and degree of saturation of the acyl chain. nih.govnih.gov Linoleic acid (18:2n-6) serves as the primary precursor for the synthesis of longer-chain omega-6 fatty acids, most notably arachidonic acid (20:4n-6). This conversion is a multi-step process initiated by the enzyme Δ6-desaturase (encoded by the FADS2 gene), followed by elongation and a final desaturation step by Δ5-desaturase (encoded by FADS1). nih.gov

The principal pathway for the degradation of fatty acid amides is hydrolysis, catalyzed by enzymes such as Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov Therefore, the most probable metabolic scenario for this compound involves its initial hydrolysis to yield free linoleic acid and isopropanolamine. This liberated linoleic acid would then become available as a substrate for the FADS and ELOVL enzyme systems, entering the biosynthetic pathway toward arachidonic acid and other bioactive lipids.

Table 2: Metabolic Pathway of the Linoleoyl Moiety via Desaturases and Elongases This table details the sequential enzymatic steps involved in the conversion of linoleic acid to arachidonic acid, representing the metabolic fate of the linoleoyl moiety following its likely cleavage from this compound.

| Precursor | Enzyme | Product |

| Linoleic Acid (18:2, n-6) | Δ6-Desaturase (FADS2) | Gamma-Linolenic Acid (18:3, n-6) |

| Gamma-Linolenic Acid (18:3, n-6) | Elongase (ELOVL) | Dihomo-γ-Linolenic Acid (20:3, n-6) |

| Dihomo-γ-Linolenic Acid (20:3, n-6) | Δ5-Desaturase (FADS1) | Arachidonic Acid (20:4, n-6) |

Lipoxygenase and Cyclooxygenase Pathway Cross-Talk with Amide Metabolites

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are critical for the conversion of polyunsaturated fatty acids into a diverse family of signaling molecules, including prostaglandins and leukotrienes. nih.govnih.gov There is substantial evidence indicating that fatty acid amides can directly interact with these pathways. Notably, the endocannabinoid anandamide (N-arachidonoylethanolamine) is a known substrate for COX-2, leading to the production of prostamides. acs.org Various lipoxygenase isoforms have also been shown to efficiently oxygenate lipoamino acids and other fatty acid amides. nih.govresearchgate.net

This suggests two potential modes of interaction for this compound:

Direct Metabolism: The intact this compound molecule may serve as a direct substrate for COX-2 and various LOX enzymes, resulting in the generation of novel oxygenated amide metabolites. This would represent a significant metabolic pathway that runs parallel to the metabolism of free linoleic acid.

Enzymatic Inhibition: Alternatively, this compound could act as an inhibitor of these enzymes. Studies on linoleyl hydroxamic acid, a structurally related compound, have demonstrated inhibitory activity against both LOX and COX enzymes, with particularly potent inhibition of 12-LO and 15-LO. nih.gov This raises the possibility that this compound could modulate the inflammatory response by regulating the production of eicosanoids from other fatty acids.

The interplay is further highlighted by the development of dual-target inhibitors that block both FAAH and COX, a strategy that leverages the cross-talk between fatty acid amide signaling and the prostaglandin (B15479496) system to suppress inflammation. nih.gov

Table 3: Potential Interactions of this compound with COX and LOX Pathways Based on data from structurally similar N-acyl amides and linoleic acid derivatives.

| Enzyme | Potential Interaction | Potential Outcome |

| COX-1 | Poor substrate / Weak inhibitor | Minimal direct interaction or metabolism. |

| COX-2 | Substrate / Inhibitor | Formation of oxygenated this compound metabolites ("prostanoid-amides") or modulation of prostaglandin synthesis. nih.govacs.org |

| 5-LOX | Potential Inhibitor | Modulation of leukotriene synthesis. nih.gov |

| 12-LOX | Potential Substrate / Potent Inhibitor | Formation of hydroxylated amide metabolites or potent inhibition of 12-HETE synthesis. nih.govnih.gov |

| 15-LOX | Potential Substrate / Potent Inhibitor | Formation of hydroxylated amide metabolites or potent inhibition of 15-HETE synthesis. nih.govnih.gov |

Theoretical Flux Analysis of this compound through Metabolic Networks

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comcreative-proteomics.com While no specific MFA has been conducted for this compound, a theoretical framework for such an analysis can be proposed based on its likely metabolic pathways.

A comprehensive MFA model for this compound would aim to determine the quantitative distribution of the compound through its primary competing metabolic routes. The central branch points in this network would be:

Hydrolysis vs. Direct Oxidation: Quantifying the rate at which this compound is hydrolyzed by amidases (like FAAH) to release free linoleic acid versus the rate at which the intact molecule is directly oxidized by CYP450, COX, and LOX enzymes.

Fate of the Linoleoyl Moiety: Following hydrolysis, quantifying the flux of the released linoleic acid into its own distinct pathways: β-oxidation (catabolism), the desaturation/elongation pathway (anabolism to arachidonic acid), or oxidation by CYP/COX/LOX.

To perform such an analysis, researchers would utilize stable isotope-labeled versions of this compound (e.g., containing ¹³C). creative-proteomics.com By administering the labeled compound to a biological system (such as cell culture or an in vivo model) and tracking the incorporation of the isotope into downstream metabolites using mass spectrometry, it would be possible to calculate the rates of each key reaction.

The insights from such a theoretical flux analysis would be invaluable. It could identify the rate-limiting steps in this compound metabolism, reveal the predominant metabolic fate of the compound under different physiological conditions, and predict how the network would respond to the inhibition of a specific enzyme, thereby providing a quantitative and dynamic understanding of its biochemical journey. creative-proteomics.com

Molecular and Cellular Mechanisms of Action of Linoleic Isopropanolamide Analogs

Ligand-Receptor Interactions in Cellular Models

The biological activity of linoleic isopropanolamide analogs is initiated by their binding to specific receptor proteins, which triggers downstream signaling events. These interactions are crucial for their function and have been a subject of extensive research.

While direct, high-affinity binding of this compound to classic G-protein coupled cannabinoid receptors (GPCRs) like CB1 and CB2 appears to be weak, some of its analogs, such as linoleoyl ethanolamide, exhibit weak affinity for these receptors with Ki values of 10 µM for CB1 and 25 µM for CB2. The endocannabinoid system, which includes GPCRs, is a complex network, and the effects of these lipid amides can also be indirect. For instance, some N-acylethanolamines (NAEs) can produce an "entourage effect" by inhibiting the degradation of endogenous cannabinoids like anandamide (B1667382), thereby enhancing their signaling through CB1 and CB2 receptors.

Furthermore, other GPCRs have been identified as potential targets for related fatty acid amides. Oleoylethanolamide (OEA), for example, has been shown to interact with GPR119, a GPCR involved in metabolic regulation. N-oleoyl taurine, another analog, stimulates GPR119-dependent secretion of glucagon-like peptide-1 (GLP-1). Palmitoylethanolamide (B50096) (PEA) has been shown to interact with GPR55. These findings suggest that while direct cannabinoid receptor agonism may not be the primary mechanism for this compound and its close analogs, they may modulate GPCR signaling through various direct and indirect routes.

A more prominent mechanism of action for several analogs of this compound is the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Oleoylethanolamide (OEA) is a well-established endogenous ligand and potent activator of PPAR-α. This activation is central to many of OEA's physiological effects, including the stimulation of fat utilization and its anti-obesity actions. Similarly, palmitoylethanolamide (PEA) is known to exert many of its anti-inflammatory and neuroprotective effects through the activation of PPAR-α.

Linoleoyl ethanolamide has also been proposed to activate PPAR-α receptors, contributing to its effects on satiety and lipid oxidation. The activation of PPAR-α by these fatty acid amides leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake and oxidation.

| Analog | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| Linoleoyl Ethanolamide | CB1 Receptor | Weak affinity (Ki = 10 µM) | |

| Linoleoyl Ethanolamide | CB2 Receptor | Weak affinity (Ki = 25 µM) | |

| Oleoylethanolamide (OEA) | PPAR-α | Potent activation, leading to regulation of lipid metabolism | |

| Oleoylethanolamide (OEA) | GPR119 | Activation, involved in metabolic regulation | |

| Palmitoylethanolamide (PEA) | PPAR-α | Activation, mediating anti-inflammatory and neuroprotective effects | |

| Palmitoylethanolamide (PEA) | GPR55 | Interaction and modulation | |

| N-oleoyl taurine | GPR119 | Stimulation of GLP-1 secretion |

Modulation of Intracellular Signaling Cascades

Upon receptor binding, this compound analogs can trigger a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways often involve protein kinases and second messenger systems.

The phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that regulate a multitude of cellular processes, including cell growth, proliferation, and inflammation. There is evidence that linoleic acid, the fatty acid backbone of this compound, can activate both the PI3K/Akt and ERK1/2 (a component of the MAPK pathway) signaling pathways in vascular endothelial cells, contributing to inflammatory responses. Linoleic acid has also been shown to activate p38 MAPK.

Analogs of this compound have also been shown to modulate these pathways. Palmitoylethanolamide (PEA) has been demonstrated to reduce the activation of the Akt/mTOR/p70S6K axis in the context of inflammation, an effect dependent on PPAR-α activation. The modulation of these kinase cascades represents a key mechanism by which these lipid amides can influence cellular function.

| Compound | Signaling Pathway | Cellular Context | Effect | Reference |

|---|---|---|---|---|

| Linoleic Acid | PI3K/Akt | Vascular Endothelial Cells | Activation | |

| Linoleic Acid | ERK1/2 (MAPK) | Vascular Endothelial Cells | Activation | |

| Linoleic Acid | p38 (MAPK) | General | Activation | |

| Palmitoylethanolamide (PEA) | Akt/mTOR/p70S6K | Inflammatory models (colitis) | Inhibition (PPAR-α dependent) |

Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. The activation of GPCRs by ligands can lead to the generation of second messengers such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG). While direct studies on the influence of this compound on specific second messenger systems are limited, its potential interaction with GPCRs suggests an indirect modulation.

The activation of signaling pathways like PI3K/Akt also involves lipid second messengers. For instance, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt. Therefore, the observed effects of this compound analogs on these kinase cascades imply an upstream influence on the levels of these crucial second messengers.

Interactions with Cellular Membranes and Lipid Bilayers

As amphipathic molecules, this compound and its analogs can interact with cellular membranes, potentially altering their physical properties and influencing the function of membrane-embedded proteins. The linoleic acid component of these molecules can incorporate into cell membranes, which can affect membrane fluidity and stability.

Impact on Membrane Fluidity and Organization

The fluidity of a cell membrane is critical for its function and is largely determined by the composition of its lipid bilayer, particularly the fatty acid chains of its phospholipids (B1166683). wikipedia.org The incorporation of this compound into a lipid membrane would be expected to increase membrane fluidity. This is attributed to the structure of its linoleic acid tail, which is a polyunsaturated fatty acid containing two cis-double bonds.

These double bonds introduce kinks into the hydrocarbon chain, preventing the lipid molecules from packing together tightly. wikipedia.org This disruption of orderly packing increases the space between lipid molecules, thereby enhancing the fluidity of the membrane. wikipedia.orgnih.gov In contrast, saturated fatty acids lack these double bonds, allowing them to align closely and form more rigid, less fluid membrane structures. wikipedia.org Studies on various unsaturated fatty acids have shown that they generally increase membrane fluidity, and it is a reasonable hypothesis that this compound would contribute to this effect if integrated into the cell membrane. lipotype.comnih.gov The degree of this fluidizing effect would depend on its concentration within the membrane relative to other lipid species.

Role in Lipid Raft Dynamics and Signaling Platforms

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol, sphingolipids, and phospholipids with saturated fatty acid chains. nih.gov These components pack together tightly, creating a distinct, liquid-ordered (Lo) phase that "floats" in the surrounding, more fluid liquid-disordered (Ld) phase of the membrane. nih.gov Lipid rafts serve as organizing centers for cell signaling, concentrating specific receptors and signaling proteins to facilitate their interaction. nih.gov

The introduction of polyunsaturated fatty acids into membranes is known to disrupt the highly ordered environment of lipid rafts. nih.gov Given the unsaturated nature of its linoleic acid tail, this compound would likely be excluded from the tightly packed core of lipid rafts. Its presence at the boundaries of these domains or its integration into the surrounding disordered membrane could alter the size, stability, and composition of rafts. By modulating the physical properties of the membrane and the organization of these signaling platforms, this compound could indirectly influence cellular signaling pathways that are dependent on the integrity of lipid rafts. Some complex lipids containing amide-linked fatty acids, such as glycosphingolipids, are known components of lipid rafts, suggesting that the amide structure itself does not preclude raft association; however, the unsaturated acyl chain is the more dominant factor for disrupting these ordered domains. mdpi.com

Gene Expression Regulation in Model Cell Lines

Fatty acid amides are a class of bioactive lipids that can act as signaling molecules, influencing various physiological processes that may ultimately lead to changes in gene expression. nih.govpnas.org The signaling activity of some fatty acid amides, such as N-acylethanolamines (NAEs), is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks them down into their constituent fatty acid and amine. pnas.orgfrontiersin.org Studies in model organisms have shown that manipulating the expression of the FAAH gene alters the endogenous levels of these lipid amides and consequently affects growth and development, indicating a link between fatty acid amide signaling and the regulation of gene expression. pnas.orgfrontiersin.org

Transcriptomic Profiling in Response to this compound Exposure

As of this writing, there are no publicly available transcriptomic studies that have profiled the response of model cell lines to exposure to this compound.

A hypothetical transcriptomic study would involve treating a specific cell line (e.g., human keratinocytes, hepatocytes) with this compound and a vehicle control. After a set period, RNA would be extracted from the cells and sequenced (RNA-Seq). The resulting data would be analyzed to identify differentially expressed genes (DEGs) between the treated and control groups. Such an analysis could reveal the cellular pathways modulated by the compound. For example, if this compound were found to influence lipid metabolism, one might expect to see changes in the expression of genes involved in fatty acid synthesis, oxidation, or transport.

Hypothetical Data from a Transcriptomic Study The following table is a hypothetical representation of what transcriptomic data might look like and does not represent actual experimental results.

| Gene Symbol | Gene Name | Fold Change | P-value | Associated Pathway |

|---|---|---|---|---|

| FADS2 | Fatty Acid Desaturase 2 | -1.8 | 0.005 | Fatty Acid Metabolism |

| SCD | Stearoyl-CoA Desaturase | -1.5 | 0.012 | Fatty Acid Biosynthesis |

| CPT1A | Carnitine Palmitoyltransferase 1A | +1.6 | 0.009 | Fatty Acid Oxidation |

| IL-6 | Interleukin 6 | -2.1 | 0.002 | Inflammatory Response |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Linoleic Isopropanolamide from complex matrices for purification and subsequent analysis. The choice of technique depends on the required resolution, sample volatility, and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acid derivatives, provided they are chemically modified to be sufficiently volatile. taylorfrancis.com For a non-volatile compound like this compound, derivatization is a mandatory prerequisite for GC-MS analysis. This typically involves converting the polar functional groups (the secondary amide and hydroxyl group) into more volatile ethers or esters. A common approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column (e.g., 100 m). aocs.org Polar columns are often preferred for maximum separation of positional and geometrical isomers of the fatty acid backbone. taylorfrancis.com

As the separated derivatives elute from the column, they enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and fragments them in a reproducible pattern. This fragmentation pattern, or mass spectrum, provides a molecular fingerprint that can confirm the identity of the compound and reveal structural details of the fatty acid chain and the isopropanolamide headgroup. taylorfrancis.comaocs.org GC-MS is invaluable for identifying isomers and metabolites in various biological samples. taylorfrancis.comjcu.edu

| Parameter | Description | Relevance to this compound Analysis |

| Derivatization | Chemical modification (e.g., silylation) to increase volatility. | Essential for making the compound suitable for GC analysis. |

| Column | Typically a long (e.g., 100 m) polar capillary column. aocs.org | Provides high-resolution separation of isomers. |

| Ionization | Electron Impact (EI) is common. | Generates a reproducible fragmentation pattern for identification. |

| Detection | Mass analyzer detects charged fragments based on mass-to-charge ratio. | Provides structural confirmation and quantification. |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, MS, ELSD)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of lipids like this compound, as it does not require the sample to be volatile. Separation is typically achieved using a reversed-phase column (e.g., C18), where analytes are separated based on their hydrophobicity.

The effectiveness of HPLC is greatly enhanced by the choice of detector:

UV-Visible (UV-Vis) Detection: This detector measures the absorbance of UV or visible light by the analyte. This compound itself lacks a strong UV chromophore, limiting the sensitivity of this method. However, the conjugated double bonds present in isomers of linoleic acid do absorb in the UV range, making this detector useful in specific contexts. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity. nih.govmdpi.com It allows for the determination of the molecular weight of the eluting compound, confirming its identity. Tandem mass spectrometry (MS/MS) can be used to generate structural fragments, further aiding in identification.

Evaporative Light Scattering Detection (ELSD): The ELSD is a universal detector that is not dependent on the optical properties of the analyte. lcms.cz It works by nebulizing the column eluent into fine droplets, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles. teledyneisco.com This makes it highly suitable for quantifying compounds like this compound which lack a UV chromophore, offering a response that is more uniform and proportional to the mass of the analyte. lcms.cznih.gov

| Detector | Principle | Applicability to this compound |

| UV-Visible (UV) | Measures light absorbance by chromophores. | Low sensitivity due to the lack of a strong chromophore, but useful for conjugated isomers. nih.gov |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | High sensitivity and specificity; provides molecular weight and structural data. nih.govmdpi.com |

| Evaporative Light Scattering (ELSD) | Measures light scattered by non-volatile analyte particles after solvent evaporation. teledyneisco.com | Universal detection, ideal for non-chromophoric, non-volatile compounds; provides a response proportional to mass. lcms.cznih.gov |

Chiral Chromatography for Enantiomeric Separation of Isopropanolamide

The isopropanolamide moiety of the molecule contains a chiral center at the carbon atom bonded to the hydroxyl group and the nitrogen atom. This results in the existence of two enantiomers, (R)-Linoleic isopropanolamide and (S)-Linoleic isopropanolamide. Since enantiomers can exhibit different biological activities, their separation and quantification are critical. nih.gov

Enantiomers possess identical physical properties in a non-chiral environment, necessitating specialized chiral chromatography techniques for their resolution. sigmaaldrich.com This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

These stationary phases are often based on chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), which create transient diastereomeric complexes with the enantiomers. nih.gov The separation is influenced by the mobile phase composition (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and temperature, which must be carefully optimized to achieve baseline resolution. researchgate.netresearchgate.net

Spectroscopic Approaches for Structural Elucidation

While chromatography separates components, spectroscopy provides detailed information about the molecular structure of the isolated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled non-destructive technique for the complete structural elucidation of molecules in solution. nih.gov Both ¹H and ¹³C NMR are employed to map the connectivity and chemical environment of every atom in this compound.

¹³C NMR: Reveals the carbon skeleton of the molecule. It is particularly useful for identifying the carbonyl carbon of the amide, the carbons involved in the double bonds, and the carbons of the isopropanolamide group. dss.go.th The high sensitivity of ¹³C chemical shifts to the local electronic environment makes it a powerful tool. researchgate.net

Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, definitively confirming the bonding network of the entire molecule. researchgate.net

| Group | ¹H NMR Chemical Shift (ppm, expected) | ¹³C NMR Chemical Shift (ppm, expected) |

| Olefinic Protons (-CH=CH-) | 5.3 - 5.4 | 127 - 131 |

| Bis-allylic Protons (-CH₂-) | ~2.77 | ~25 |

| Amide N-H | 7.5 - 8.5 | N/A |

| Carbonyl Carbon (-C=O) | N/A | 170 - 175 |

| -CH-OH (Isopropanolamide) | 3.8 - 4.2 | 65 - 70 |

| Terminal Methyl (-CH₃) | ~0.88 | ~14 |

Infrared and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. spectroscopyonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For this compound, key diagnostic absorption bands would include:

A broad O-H stretching band for the hydroxyl group (~3300 cm⁻¹).

An N-H stretching band for the secondary amide (~3300 cm⁻¹).

C-H stretching bands for the alkyl chain (~2850-2960 cm⁻¹).

A strong C=O stretching band (Amide I) for the amide carbonyl (~1640 cm⁻¹).

An N-H bending band (Amide II) (~1550 cm⁻¹).

A C=C stretching band for the double bonds in the linoleic acid chain (~1650 cm⁻¹, often weak).

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for analyzing non-polar, polarizable bonds. spectroscopyonline.com It is well-suited for characterizing the carbon backbone of the fatty acid chain. nih.gov Key Raman signals include:

Strong C=C stretching bands (~1656 cm⁻¹) which can provide information on cis/trans configuration. researchgate.net

A =C-H stretching band (~3010 cm⁻¹).

C-C stretching bands in the fingerprint region (~1060-1130 cm⁻¹).

CH₂ twisting and wagging modes (~1200-1400 cm⁻¹).

Together, these techniques provide a comprehensive profile of the functional groups, confirming the identity and structural integrity of this compound. researchgate.netnih.gov

| Functional Group | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |

| N-H Stretch (Amide) | 3100-3500 | Weak |

| =C-H Stretch | 3000-3100 | ~3010 |

| C-H Stretch (Alkyl) | 2850-2960 | 2800-3000 |

| C=O Stretch (Amide I) | 1630-1680 (strong) | 1640-1680 |

| C=C Stretch | 1640-1680 (variable) | 1650-1670 (strong) |

| N-H Bend (Amide II) | 1515-1570 | Weak |

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of this compound, offering unparalleled sensitivity and selectivity. nih.gov Lipidomics and metabolomics workflows empower researchers to study this compound within the broader context of lipid signaling pathways. nih.govresearchgate.net These approaches are critical for identifying and quantifying low-abundance signaling lipids, a category to which this compound belongs. nih.govresearchgate.net The development of techniques like electrospray ionization (ESI) has been pivotal for the analysis of fatty acid amides, allowing for their rapid identification. nih.govresearchgate.net

Both untargeted and targeted MS strategies are employed in the study of this compound and related fatty acid amides. lipotype.comlipidmaps.org

Untargeted analysis aims to capture a comprehensive snapshot of all detectable metabolites, including this compound, in a biological sample to identify novel compounds or changes in lipid profiles under different conditions. mdpi.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, are typically used for this purpose, providing accurate mass measurements that aid in the putative identification of compounds. nih.govresearchgate.net This approach is invaluable for discovering previously unknown fatty acid amides and for hypothesis generation. nih.govresearchgate.net

Targeted analysis , conversely, focuses on the precise quantification of known analytes like this compound. lipidmaps.org This is often performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. lipidmaps.orgunitn.it In MRM, a specific precursor ion of the target molecule is selected and fragmented, and a characteristic product ion is monitored. This highly selective and sensitive technique is the gold standard for quantitative bioanalysis. lipidmaps.org For N-acylethanolamines, a related class of compounds, fragmentation of the [M+H]+ species often yields a common product ion at m/z 62, corresponding to the ethanolamine (B43304) moiety, which can be used for targeted scans. lipidmaps.org

A comparison of these two approaches is summarized in the table below.

| Feature | Untargeted Mass Spectrometry | Targeted Mass Spectrometry |

| Goal | Comprehensive profiling, discovery of novel compounds | Accurate quantification of specific, known compounds |

| Selectivity | Lower | Higher |

| Sensitivity | Generally lower | Generally higher |

| Instrumentation | High-Resolution MS (e.g., Q-TOF, Orbitrap) | Triple Quadrupole MS (QqQ) |

| Mode of Operation | Full Scan | Multiple Reaction Monitoring (MRM) |

| Application | Biomarker discovery, pathway analysis | Pharmacokinetic studies, clinical diagnostics |

Accurate quantification of this compound is challenging due to its low endogenous concentrations and the potential for matrix effects in complex biological samples. nih.gov The use of a suitable internal standard (IS) is therefore crucial to ensure the reliability and reproducibility of the quantitative data. wuxiapptec.com

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterium-labeled this compound). nih.gov SIL-IS exhibits nearly identical chemical and physical properties to the unlabeled analyte, meaning it co-elutes chromatographically and experiences similar ionization suppression or enhancement, thereby effectively compensating for variations during sample preparation and analysis. wuxiapptec.com When a SIL-IS is unavailable, a structural analogue may be used, though this is a less ideal option. wuxiapptec.com

Quantification is achieved by creating a calibration curve. uni-wuppertal.de This involves preparing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte's peak area to the IS's peak area is plotted against the analyte concentration. The concentration of this compound in an unknown sample is then determined by interpolating its peak area ratio on this curve. unitn.ituni-wuppertal.de

Table of Key Parameters for Quantitative Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5; accuracy within ±20% uni-wuppertal.de |

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3 uni-wuppertal.de |

| Precision | The closeness of repeated measurements (intra- and inter-day). | Relative Standard Deviation (RSD) < 15% |

| Accuracy | The closeness of a measured value to the true value. | Within ±15% of the nominal value |

Linoleic acid, the fatty acid component of this compound, has several structural and geometric (cis/trans) isomers. Consequently, this compound can exist in multiple isomeric forms that are often indistinguishable by conventional mass spectrometry alone as they possess the same mass-to-charge ratio. nih.gov Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion, enabling the differentiation of such isomers. nih.govnih.gov

In IM-MS, ions are propelled through a gas-filled drift tube. Their drift time is dependent on their collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. nih.gov Isomers with different shapes will have different CCS values and can thus be separated. nih.gov Techniques such as Drift Tube Ion Mobility Spectrometry (DTIMS), Traveling Wave Ion Mobility Spectrometry (TWIMS), and high-resolution approaches like Structures for Lossless Ion Manipulation (SLIM) have demonstrated the ability to separate lipid isomers, including those differing in double bond position or geometry. nih.govsemanticscholar.orgresearchgate.net This capability is crucial for unambiguously identifying and quantifying a specific isomer of this compound and understanding its unique biological activity. chemrxiv.org

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The analysis of this compound from biological matrices such as plasma, serum, or tissues requires robust sample preparation to remove interfering substances like proteins and salts and to concentrate the analyte. nih.govnih.govspringernature.com

Commonly used extraction techniques for related fatty acid amides include:

Protein Precipitation (PPT): Often performed by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to the sample to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. A common LLE method for lipids is the Folch extraction, which uses a chloroform/methanol mixture. nih.gov Other solvent systems like ethyl acetate/cyclohexane have also been employed. nih.gov

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration. nih.gov The sample is passed through a cartridge containing a solid adsorbent (e.g., C18 silica), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. nih.gov

Derivatization is a chemical modification of the analyte that can be employed to improve its analytical properties. colostate.edugcms.czresearchgate.net For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of compounds like this compound. colostate.edu Silylation, for instance, replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group. nih.gov For liquid chromatography (LC) analysis, derivatization can be used to enhance ionization efficiency and, therefore, detection sensitivity in the mass spectrometer. nih.gov For example, chemical isotope labeling using reagents like acetyl chloride-d3 can be used to create a derivatized internal standard, which has been shown to improve the limits of quantification for N-acylethanolamides by 6- to 170-fold. nih.gov

Research Frontiers and Future Directions in Linoleic Isopropanolamide Investigations

Exploration of Novel Biotransformation Products and Endogenous Formation Pathways

The metabolic fate of linoleic isopropanolamide is a critical area of ongoing research. While its precise endogenous formation and degradation pathways are not fully elucidated, investigations into related N-acylethanolamines (NAEs) provide a foundational framework. The biosynthesis is hypothesized to occur via the N-acylation of isopropanolamine, analogous to the formation of other fatty acid amides. However, the enzymes responsible for this specific conjugation have yet to be identified.

Future research will focus on identifying novel biotransformation products beyond simple hydrolysis. The polyunsaturated linoleoyl chain is a prime target for oxidative metabolism. Key enzymatic pathways under investigation include:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is known to metabolize polyunsaturated fatty acids into a variety of signaling molecules through epoxidation and hydroxylation. mdpi.comresearchgate.net CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are involved in the metabolism of numerous endogenous compounds, including fatty acids. mdpi.comyoutube.com It is plausible that CYPs metabolize this compound, producing novel epoxy- and hydroxy-derivatives with distinct biological activities.

Lipoxygenases (LOX): LOX enzymes are known to oxygenate polyunsaturated fatty acids like arachidonic acid and can also metabolize NAEs. acs.orgnih.gov For instance, N-linoleoylethanolamine can be metabolized by 9-LOX and 13-LOX to form NAE-oxylipins. nih.govoup.com Research is needed to determine if this compound is also a substrate for LOX enzymes, which would generate a new class of oxidized lipid mediators.

The primary route for the inactivation of related fatty acid amides is hydrolysis, which cleaves the amide bond to release the fatty acid and the amine head group. wikipedia.org The enzymes primarily responsible for this in other N-acyl amides are Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA). frontiersin.orgnih.gov Identifying the specific hydrolases for this compound and characterizing their kinetic properties is a key objective. It is possible that, like other long-chain fatty acid amides, multiple hydrolases contribute to its degradation in different tissues and subcellular compartments. nih.govnih.gov

Development of Isopropanolamide-Specific Biosensors for Cellular Studies

Visualizing the spatiotemporal dynamics of this compound within living cells is essential for understanding its signaling functions. A significant frontier in this area is the development of specific biosensors. nih.gov Current research in lipid signaling heavily utilizes genetically encoded biosensors, which are engineered proteins that report the presence and location of specific lipids, typically through fluorescence. molbiolcell.orgnih.govresearchgate.net

The most common approach involves fusing a lipid-binding domain from an effector protein to a fluorescent protein. molbiolcell.orgnih.gov Challenges in developing a biosensor for this compound include:

Specificity: Identifying a protein domain that binds to this compound with high affinity and selectivity over other structurally similar fatty acid amides is paramount. The unique isopropanolamine head group is a key feature to exploit for achieving this specificity.

Sensitivity: The biosensor must be sensitive enough to detect potentially low endogenous concentrations of the lipid without sequestering it and disrupting normal cellular processes. nih.gov

Technology: Advanced biosensor designs, such as those based on Förster resonance energy transfer (FRET), could be employed. pnas.org FRET-based sensors can provide information on lipid binding through conformational changes that alter the distance or orientation between two fluorescent proteins, offering a ratiometric and more robust signal.

Fluorescent probes also offer a viable strategy. For example, acrylodan-labeled intestinal fatty acid-binding protein has been used as a biosensor for free fatty acids. mdpi.com A similar approach, using a protein scaffold that specifically binds this compound, could be developed. The development of sensitive fluorescent assays, perhaps utilizing novel reporters like substituted aminopyridines, will also be crucial for high-throughput screening and activity assays in cellular extracts. nih.govnih.gov

Mechanistic Dissection of Specific Enzyme-Linoleic Isopropanolamide Interactions

Understanding the molecular basis of how enzymes recognize and process this compound is fundamental to mapping its metabolic network. Future research will involve detailed mechanistic studies of its interactions with candidate enzymes, primarily the hydrolases FAAH and NAAA.

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a cysteine hydrolase that typically shows a marked preference for saturated fatty acid ethanolamides like palmitoylethanolamide (B50096) (PEA). nih.govtandfonline.comacs.org It operates optimally under acidic conditions, consistent with its localization in lysosomes. wikipedia.org Studies will need to determine the catalytic efficiency (kcat/Km) of NAAA for this compound. Molecular modeling suggests that the recognition of substrates by NAAA is highly dependent on the length and saturation of the acyl chain, while the enzyme shows some tolerance for modifications of the polar head group. tandfonline.com The larger isopropanolamine head group may influence binding within the NAAA active site.

Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase located in the endoplasmic reticulum that degrades a broader range of fatty acid amides, including the polyunsaturated N-arachidonoylethanolamine (anandamide). nih.govacs.org Given its preference for polyunsaturated acyl chains, FAAH is a strong candidate for a primary catabolic enzyme for this compound. Kinetic analyses will be essential to compare its activity towards this compound versus other NAEs. Structure-activity relationship studies have shown that both the N-alkyl substituent and the O-aryl moiety are critical for the potency of FAAH inhibitors, indicating specific spatial and lipophilic requirements within the active site that this compound must satisfy. nih.govresearchgate.net

These investigations will utilize techniques such as site-directed mutagenesis to identify key amino acid residues in the enzyme active sites responsible for substrate binding and catalysis. Elucidating these mechanisms will provide a blueprint for understanding the regulation of this compound levels.

Comparative Biochemical Analysis with Other Fatty Acid Amides and Ester Derivatives

To contextualize the biological role of this compound, its biochemical properties must be compared with those of other well-characterized fatty acid amides and related ester derivatives. This comparative approach helps to highlight unique features and predict functional roles. Key areas for comparison include substrate specificity for metabolic enzymes and physicochemical properties.

Fatty acid amides are a diverse class of signaling molecules, with their function being heavily influenced by the structure of both the fatty acyl chain and the amide-linked head group. lipotype.com this compound belongs to the broader family of N-acylethanolamines (NAEs), which includes anandamide (B1667382) (NAE 20:4) and palmitoylethanolamide (NAE 16:0). oup.comwikipedia.org However, the substitution of an ethanolamine (B43304) head group with isopropanolamine represents a significant structural modification that likely alters its interaction with metabolic enzymes and cellular receptors.

Biochemical comparisons will focus on:

Enzymatic Hydrolysis: Direct comparison of hydrolysis rates by FAAH and NAAA. FAAH generally prefers polyunsaturated amides like anandamide, while NAAA prefers saturated ones like palmitoylethanolamide. acs.org Determining where this compound falls on this spectrum is crucial.

Oxidative Metabolism: Assessing its suitability as a substrate for LOX and CYP450 enzymes compared to other polyunsaturated fatty acid derivatives. acs.orgmdpi.com

Structure-Activity Relationships: Analyzing how the isopropanolamide group, compared to an ethanolamine or primary amide group, affects binding affinity and catalytic turnover in key enzymes. nih.gov

| Compound | Acyl Chain | Head Group | Primary Hydrolyzing Enzyme(s) | Known Oxidative Metabolism |

|---|---|---|---|---|

| This compound | Linoleic (18:2) | Isopropanolamine | Hypothesized: FAAH, NAAA | Hypothesized: LOX, CYP450 |

| Anandamide (AEA) | Arachidonic (20:4) | Ethanolamine | FAAH | LOX, CYP450, COX-2 |

| Palmitoylethanolamide (PEA) | Palmitic (16:0) | Ethanolamine | NAAA, FAAH | Minimal (saturated chain) |

| Oleoylethanolamide (OEA) | Oleic (18:1) | Ethanolamine | FAAH, NAAA | CYP450 (epoxidation) |

| Oleamide | Oleic (18:1) | Primary Amine | FAAH | CYP450 (epoxidation) |

Application of Systems Biology Approaches to Map Lipid Amide Networks

A complete understanding of this compound requires moving beyond the study of single molecules and pathways to a systems-level analysis. nih.govnih.gov Systems biology, combined with advanced analytical techniques like lipidomics, provides the tools to map the complex interaction networks in which lipid amides operate. researchgate.net

Lipidomics enables the comprehensive and quantitative analysis of hundreds of lipid species in a biological sample. nih.govnih.gov A key future direction is to apply targeted and untargeted lipidomics approaches to biological systems (e.g., cell cultures, tissues) under conditions of modulated this compound levels. lipidmaps.org This can be achieved by exogenous application of the compound or by genetic manipulation of its putative synthesizing or degrading enzymes.

These studies aim to:

Identify Network Perturbations: Determine how changes in this compound concentration affect the broader lipidome, including other NAEs, N-acylphosphatidylethanolamines (NAPEs), phospholipids (B1166683), and sphingolipids. nih.govresearchgate.net This can reveal feedback and feed-forward regulatory loops.

Integrate Multi-Omics Data: Combine lipidomics data with genomics, transcriptomics, and proteomics to build comprehensive models of lipid signaling networks. researchgate.net For instance, correlating changes in the lipid profile with changes in gene expression can identify downstream signaling pathways and target genes.

Construct Genome-Scale Metabolic Models (GSMMs): These computational models can simulate metabolic fluxes and predict how the network will respond to perturbations. researchgate.net By incorporating the metabolic pathways of this compound into existing GSMMs, researchers can simulate its impact on cellular metabolism in various tissues, such as the liver or adipocytes.

This holistic approach will be instrumental in defining the precise role of this compound within the complex web of cellular lipid metabolism and signaling. royalsocietypublishing.org

Leveraging Computational Chemistry and Molecular Dynamics Simulations for Predictive Studies

Computational chemistry and molecular dynamics (MD) simulations are powerful predictive tools for investigating lipid-protein interactions at an atomic level. These in silico approaches are essential for generating hypotheses and guiding experimental work, especially when crystal structures of enzyme-ligand complexes are unavailable.

Future research will utilize these methods to:

Model Enzyme-Substrate Complexes: Docking simulations can predict the binding pose of this compound within the active sites of enzymes like FAAH and NAAA. These models can reveal key hydrogen bonds, hydrophobic interactions, and steric clashes that determine binding affinity and specificity.

Simulate Catalytic Mechanisms: Advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can model the enzymatic reaction itself. For NAAA, QM/MM studies have elucidated the catalytic mechanism of PEA hydrolysis, showing the N-terminal cysteine acting as both an acid and a nucleophile. tandfonline.comacs.org A similar approach for this compound could reveal how its distinct structure alters the reaction energetics and mechanism.

Analyze Conformational Dynamics: MD simulations can track the motion of the enzyme and substrate over time, revealing how protein flexibility and the conformational preferences of the flexible linoleoyl chain contribute to the binding process. The bent shape of unsaturated fatty acids is known to be a key recognition feature for many proteins. researchgate.net

Predict Structure-Activity Relationships: By systematically modifying the structure of this compound in silico (e.g., changing the head group, altering the acyl chain), researchers can build 3D quantitative structure-activity relationship (3D-QSAR) models. These models correlate specific structural features with inhibitory potency or substrate efficiency, providing a rational basis for designing molecular probes or inhibitors. nih.gov

These computational studies provide a dynamic, high-resolution view of the molecular interactions that govern the biological activity of this compound, complementing and accelerating experimental research.

Development of Advanced In Vitro and Animal Models for Mechanistic Research (Excluding Clinical Translation)

To probe the mechanistic details of this compound's function in a complex biological context, advanced non-clinical models are indispensable. These models bridge the gap between simple enzymatic assays and whole-organism physiology, allowing for controlled investigation of metabolic pathways and cellular responses.

Advanced In Vitro Models:

Organ-on-a-Chip (OOC): OOC technology uses microfluidic devices to create 3D cell culture environments that mimic the structure and function of human organs. nih.govcreative-biolabs.com A "liver-on-a-chip," for example, can be used to study the metabolism of this compound by hepatocytes in a physiologically relevant context that includes flow and tissue architecture. mdpi.com Multi-organ-chips (MOCs) can further model the interplay between different organs, such as the gut and liver, to investigate absorption and first-pass metabolism. nih.govuni-tuebingen.de These systems are ideal for studying organ-specific metabolism and pathophysiology without the use of whole animals. mdpi.com

Advanced Animal Models:

Non-Human Primates (NHPs): For metabolic research, NHPs such as rhesus and cynomolgus macaques are highly valuable models due to their significant physiological and metabolic similarity to humans. nih.gov They serve as a critical translational bridge in metabolic disease research. nih.gov Studies in NHPs can provide insights into the systemic metabolism of this compound and its effects on lipid profiles and metabolic homeostasis in a complex, intact physiological system. nih.govmdpi.com Preclinical studies in NHP models have been used to assess the effects of metabolic modulators, demonstrating their utility in evaluating novel compounds. wikipedia.org

These advanced models, by recreating aspects of human physiology with higher fidelity than traditional cell culture or rodent models, will be crucial for dissecting the complex biological roles of this compound in mechanistic research.

Q & A

Q. Q1. What analytical methods are recommended for characterizing linoleic isopropanolamide’s purity and structural integrity?

To assess purity and structure, use a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon shifts, focusing on the amide bond (δ 6.5–8.0 ppm) and linoleate chain unsaturation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 210 nm, optimized for lipid-soluble compounds .

- Mass Spectrometry (MS) : Validate molecular weight (theoretical m/z 351.3 for C21H39NO2) and detect degradation products via fragmentation patterns .

Q. Q2. What protocols ensure reproducible synthesis of this compound?

Follow a two-step synthesis:

Linoleic acid activation : React linoleic acid with thionyl chloride (1:1.2 molar ratio) at 60°C for 2 hrs under nitrogen to form the acyl chloride intermediate.

Amide formation : Add isopropanolamine (1:1.5 molar ratio) dropwise in anhydrous dichloromethane, stirring at 25°C for 24 hrs. Monitor completion via TLC (hexane:ethyl acetate, 3:1) .

Critical variables: Moisture control, reaction stoichiometry, and inert atmosphere.

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity data often arise from:

- Variability in cell lines or model organisms : Standardize assays using ATCC-validated cell lines (e.g., HaCaT keratinocytes) and control for passage number .

- Solubility differences : Use vehicle controls (e.g., DMSO ≤0.1% v/v) and confirm compound solubility via dynamic light scattering .

- Dosage normalization : Express concentrations in molarity (µM) rather than weight/volume to account for batch-to-batch molecular weight variations .

Q. Q4. What experimental designs are optimal for studying this compound’s mechanism of action in lipid metabolism?

Adopt a multi-omics approach :

Transcriptomics : Perform RNA-seq on treated adipocytes (3T3-L1) to identify differentially expressed genes (e.g., PPAR-γ, SREBP-1c).

Metabolomics : Use LC-MS/MS to quantify changes in fatty acid β-oxidation intermediates (e.g., acyl-carnitines).

Functional validation : Knock down candidate targets (e.g., CRISPR/Cas9) and assess lipid accumulation via Oil Red O staining .

Statistical rigor: Apply false discovery rate (FDR) correction for high-throughput data and replicate experiments ≥3 times .

Q. Q5. How should researchers address stability challenges in this compound during long-term storage?